Quinolin-8-yl (4-chlorophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14628-09-2 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
quinolin-8-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
OFYNLPAVKOZJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Quinolin 8 Yl 4 Chlorophenyl Carbamate and Analogues
Established Synthetic Routes to Quinolin-8-yl (4-chlorophenyl)carbamate
The formation of the carbamate (B1207046) linkage is central to the synthesis of the title compound. Established methods rely on the reaction of an alcohol with an isocyanate or the sequential reaction of an alcohol and an amine with a carbonyl-transfer agent.
Synthesis from 8-Hydroxyquinoline (B1678124) and 4-chlorophenyl Isocyanate
The most direct and conventional method for synthesizing this compound is through the reaction of 8-hydroxyquinoline with 4-chlorophenyl isocyanate. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to prevent side reactions with the solvent. The addition of a catalytic amount of a tertiary amine base, like triethylamine (B128534) or pyridine, can accelerate the reaction by deprotonating the hydroxyl group, thereby increasing its nucleophilicity. The general scheme for this synthesis is presented below.
Reaction Scheme: 8-Hydroxyquinoline + 4-chlorophenyl isocyanate → this compound
This method is widely applicable for the synthesis of various aryl carbamates due to its high efficiency and the commercial availability of a wide range of isocyanate precursors.
Carbonyldiimidazole/Pyridine-Mediated Carbamate Formation Approaches
An alternative to using highly reactive and often toxic isocyanates is the use of carbonyl-transfer reagents, with 1,1'-carbonyldiimidazole (B1668759) (CDI) being a prominent and safer choice. wikipedia.org This method involves a two-step, one-pot synthesis.
First, 8-hydroxyquinoline is reacted with CDI. The hydroxyl group attacks one of the carbonyl-activated imidazole (B134444) rings, displacing an imidazole molecule and forming a highly reactive N-acyl imidazole intermediate (quinolin-8-yl 1H-imidazole-1-carboxylate). This intermediate is then subjected to a nucleophilic attack by 4-chloroaniline (B138754). The amino group of 4-chloroaniline displaces the imidazole leaving group to form the final carbamate product. wikipedia.orgresearchgate.net
Pyridine is often used as a base in these reactions to facilitate the initial deprotonation of the phenolic hydroxyl group, enhancing its reactivity towards CDI. This approach avoids the need to handle isocyanates directly and is known for its mild reaction conditions and high yields. rsc.org
Directed Metalation Strategies for Quinoline (B57606) Scaffold Modification
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. numberanalytics.com The O-carbamate group, particularly an N,N-diethyl O-carbamate, is recognized as one of the most effective directed metalation groups (DMGs). nih.govacs.orgresearchgate.net
Once this compound or a suitable analogue (e.g., quinolin-8-yl diethylcarbamate) is formed, the carbamate group can direct deprotonation to the adjacent C-7 position. This is achieved using strong organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) in an ethereal solvent like THF. numberanalytics.com The lithium atom coordinates to both the carbamate's carbonyl oxygen and the quinoline's nitrogen, facilitating the selective removal of the C-7 proton.
The resulting C-7 lithiated species is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at this specific position. This strategy provides a precise method for modifying the quinoline scaffold, which is crucial for developing analogues with diverse properties. researchgate.net
| Strategy | Description | Reagents | Target Site |
| Directed ortho-Metalation (DoM) | The O-carbamate group directs deprotonation to the adjacent aromatic position. | n-BuLi, s-BuLi, LDA | C-7 |
| Quench with Electrophile | The resulting organometallic intermediate is reacted with an electrophile. | D₂O, I₂, R-CHO, CO₂ | C-7 |
Green Chemistry Approaches in Quinoline-Carbamate Synthesis
In line with the principles of sustainable chemistry, several green approaches can be applied to the synthesis of quinoline-carbamates. These methods aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.
For the synthesis of the quinoline core itself, methods such as microwave-assisted and ultrasound-assisted synthesis have been developed to accelerate classical reactions like the Friedländer or Skraup synthesis, often in greener solvents or even under solvent-free conditions. ijpsjournal.comeurekaselect.com
For the carbamate formation step, a key green strategy is the replacement of toxic phosgene (B1210022) and isocyanate precursors with carbon dioxide (CO₂), which is an abundant, non-toxic, and renewable C1 source. nih.govpsu.edursc.org This can be achieved through the direct carboxylation of an amine followed by a dehydration or activation step to react with the hydroxyl group of 8-hydroxyquinoline. rsc.orgpsu.edu Furthermore, mechanochemical methods, such as ball-milling, have been successfully employed for CDI-mediated carbamate synthesis, often proceeding under solvent-free conditions with enhanced reactivity. researchgate.netsemanticscholar.org
| Green Approach | Principle | Application |
| Microwave/Ultrasound | Use of alternative energy sources to reduce reaction times and energy input. | Synthesis of the quinoline scaffold. eurekaselect.com |
| CO₂ as C1 Source | Replacement of toxic phosgene/isocyanates with benign carbon dioxide. | Carbamate bond formation. nih.govrsc.org |
| Mechanochemistry | Solvent-free reactions conducted by mechanical force (ball-milling). | CDI-mediated carbamate synthesis. semanticscholar.org |
| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Quinoline and carbamate synthesis. ijpsjournal.com |
Derivatization Strategies for Structural Diversity
Creating a library of analogues of this compound requires versatile strategies to modify the core structure. Functionalization of the quinoline ring system is a primary approach to achieving this structural diversity.
Functionalization at the Quinoline Ring System
The quinoline ring is a privileged scaffold that can be functionalized at various positions through a range of modern synthetic methods, particularly transition-metal-catalyzed C-H activation. rsc.orgmdpi.com This approach allows for the direct introduction of functional groups onto the quinoline backbone, bypassing the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.net
Different positions on the quinoline ring can be targeted depending on the catalyst, directing group, and reaction conditions:
C-2 Functionalization: The C-2 position is electronically activated and can be functionalized through various methods, including Minisci-type radical reactions or transition-metal-catalyzed couplings, often using the quinoline nitrogen as an intrinsic directing group. nih.gov
C-4 Functionalization: The C-4 position can be targeted through nucleophilic aromatic substitution if a suitable leaving group is present.
C-8 Functionalization: C-H amidation and other reactions at the C-8 position can be achieved using rhodium or palladium catalysis, often employing a quinoline N-oxide to direct the catalyst. rsc.org
Benzene (B151609) Ring Functionalization (C-5, C-6, C-7): As discussed in section 2.2, DoM using the O-carbamate group is a prime strategy for C-7 functionalization. Other positions on the benzene ring can be accessed through electrophilic aromatic substitution, although this can sometimes lead to mixtures of isomers.
These advanced functionalization techniques enable the synthesis of a wide array of analogues, where substituents on the quinoline ring can be systematically varied to explore structure-activity relationships.
| Position | Methodology | Typical Catalysts/Reagents | Introduced Group |
| C-2 | C-H Activation/Coupling | Pd, Ni, Cu | Aryl, Alkyl, Amino rsc.org |
| C-3 | C-H Alkenylation | Rh(III) | Alkenyl nih.gov |
| C-4 | Nucleophilic Substitution | - | Amino, Thioalkyl researchgate.net |
| C-5/C-6 | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro |
| C-7 | Directed Metalation (DoM) | n-BuLi, LDA | Halogens, Carbonyls, etc. acs.org |
| C-8 | N-Oxide Directed C-H Activation | Rh(III), Pd(II) | Amido, Aryl mdpi.comrsc.org |
Modifications of the Phenyl Carbamate Moiety
The phenyl carbamate portion of this compound is a primary target for synthetic modification. These changes can modulate the electronic and steric properties of the molecule. The general synthesis involves the reaction of 8-hydroxyquinoline with a corresponding substituted N,N-disubstituted carbamoyl (B1232498) chloride. nih.gov This straightforward approach allows for the introduction of a wide variety of substituents on the phenyl ring.
Key modifications often involve altering the nature and position of substituents on the phenyl ring. For instance, replacing the chloro group with other functionalities or changing its position from para to ortho or meta can significantly impact the molecule's properties. Phenylcarbamates are generally stable, which facilitates their synthesis and handling. nih.govacs.org The reactivity of the carbamate synthesis can be influenced by the electronic nature of the substituents on the phenyl ring. nih.govresearchgate.net
A common synthetic route to generate analogues involves reacting 8-hydroxyquinoline with various N,N-disubstituted carbamoyl chlorides in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. nih.gov This allows for the synthesis of a library of compounds with diverse substitutions on the carbamate moiety.
| Modification Type | Example Substituent(s) | Synthetic Precursor | Purpose of Modification |
| Positional Isomerism | 2-chlorophenyl, 3-chlorophenyl | 2-chlorophenylcarbamoyl chloride | To study the impact of substituent position on activity. |
| Electronic Variation | 4-nitrophenyl, 4-methoxyphenyl | 4-nitrophenylcarbamoyl chloride | To alter the electron-donating or -withdrawing nature of the ring. |
| Steric Hindrance | 2,6-dimethylphenyl | 2,6-dimethylphenylcarbamoyl chloride | To investigate the role of steric bulk near the carbamate linkage. |
| Alkyl Substitution | 4-methylphenyl (p-tolyl) | p-tolyl isocyanate | To introduce lipophilic groups. |
| Halogen Variation | 4-fluorophenyl, 4-bromophenyl | 4-fluorophenylcarbamoyl chloride | To explore the effects of different halogens on molecular interactions. |
Linker Chemistry and Hybrid Molecule Synthesis
Several synthetic strategies have been developed to create these hybrid molecules:
Amide and Ester Linkers: Simple and effective linkers such as amides and esters can be formed using standard coupling reactions. For example, a carboxylic acid-functionalized quinoline can be coupled with an amino-functionalized bioactive molecule (or vice versa) to form an amide bond.
Alkyl Chain Linkers: Flexible spacers, such as alkyl chains of varying lengths, can be introduced to connect the quinoline moiety to another molecule. This can be achieved by reacting a haloalkyl-functionalized quinoline with a nucleophilic group on the target molecule. nih.gov
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating stable triazole linkers. This involves functionalizing the quinoline scaffold with an azide (B81097) or alkyne and reacting it with a complementary functionalized bioactive molecule. nih.gov
Direct Linkage: In some cases, two heterocyclic systems can be directly linked without a flexible spacer. For instance, an aromatic nucleophilic substitution reaction can be used to connect an amino-functionalized pharmacophore directly to a reactive position on the quinoline ring. mdpi.com
The Vilsmeier-Haack reaction is another versatile tool used in the synthesis of quinoline-based hybrids, allowing for the introduction of formyl groups that can be further elaborated into various linkers and heterocyclic systems like pyrazoles and triazoles. nih.gov These strategies have been used to create hybrids of quinoline with a wide array of other pharmacophores, including sulfonamides, pyrimidines, and other heterocyclic drugs. nih.govthesciencein.org
| Bioactive Moiety | Linker Type | Synthetic Strategy | Reference |
| Sulfonamide | Alkyl or direct | Nucleophilic substitution | nih.gov |
| Pyrimidine | Direct or short chain | Various coupling reactions | thesciencein.org |
| Triazole | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.gov |
| Imatinib fragment | Direct (amine) | Aromatic nucleophilic substitution | mdpi.com |
| Benzofuran | Amide | C-H arylation followed by transamidation | mdpi.com |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into quinoline-based molecules can lead to stereoisomers with distinct biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer in high purity, which is crucial for developing specific and effective therapeutic agents. This is often achieved by using chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. wikipedia.orgresearchgate.net
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. scielo.org.mx Common strategies in the synthesis of chiral quinoline analogues include:
Asymmetric Diels-Alder Reactions: Chiral Lewis acid catalysts can be used to promote asymmetric inverse electron demand (IED) Diels-Alder reactions to produce chiral tetrahydroquinoline derivatives with high enantioselectivity. nih.govscite.ai
Use of Chiral Building Blocks: A straightforward method involves starting with a commercially available chiral molecule. For example, chiral amino acids like L-proline can be incorporated into the quinoline structure to create a chiral derivatizing reagent, which can then be used to synthesize chiral molecules. asianpubs.orgresearchgate.net
Auxiliary-Controlled Reactions: Chiral auxiliaries, such as oxazolidinones or sulfur-based compounds, can be attached to a precursor molecule to direct subsequent reactions like alkylations or aldol (B89426) additions to occur on a specific face of the molecule, thereby setting the desired stereochemistry. researchgate.netscielo.org.mxsigmaaldrich.com The auxiliary provides a sterically hindered environment that favors one approach of the reagent over the other.
For instance, in the synthesis of quinoline derivatives with a chiral side chain, a common approach is to react 8-hydroxyquinoline with a chiral epoxide, such as (R)- or (S)-epichlorohydrin. This reaction opens the epoxide ring and introduces a chiral 2-hydroxypropyloxy side chain at the 8-position of the quinoline ring. The stereochemistry of the resulting alcohol is determined by the stereochemistry of the starting epoxide. This chiral side chain can then be further functionalized.
Structure Activity Relationship Sar Studies of Quinolin 8 Yl 4 Chlorophenyl Carbamate Derivatives
General Principles of SAR in Quinoline-Carbamate Systems
The biological activity of quinoline-carbamate systems is intricately linked to the spatial arrangement and electronic properties of their constituent parts. The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, serves as a crucial anchor for interacting with biological targets. The carbamate (B1207046) linker introduces a degree of conformational flexibility and provides hydrogen bonding capabilities, which are often vital for target engagement.
A key principle in the SAR of these systems is the influence of substituents on both the quinoline and phenyl rings. The nature, position, and size of these substituents can dramatically alter the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its pharmacological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen and the reactivity of the carbamate group, thereby affecting binding affinities and metabolic stability.
Impact of Substituents on the Quinoline Core on Biological Efficacy
The quinoline core of Quinolin-8-yl (4-chlorophenyl)carbamate offers multiple positions for substitution, each with the potential to modulate the compound's biological activity.
Halogenation Effects on Quinoline Ring
The introduction of halogen atoms onto the quinoline ring is a common strategy to enhance biological activity. Halogens, such as chlorine, bromine, and fluorine, can alter the electronic properties and lipophilicity of the molecule, which in turn can influence its ability to cross cell membranes and interact with its target. For example, studies on various quinoline derivatives have shown that halogenation can lead to increased anticancer and antimicrobial activities. mdpi.com The position of the halogen is also critical; for instance, halogenation at the C5 and C7 positions of the 8-hydroxyquinoline (B1678124) scaffold has been shown to be particularly effective in enhancing the biological properties of these compounds. mdpi.com
| Derivative | Substitution on Quinoline Ring | Biological Activity (IC50, µM) |
| This compound | None | Baseline |
| 5-Chloro-quinolin-8-yl (4-chlorophenyl)carbamate | 5-Chloro | Data not available |
| 7-Bromo-quinolin-8-yl (4-chlorophenyl)carbamate | 7-Bromo | Data not available |
| 5,7-Dichloro-quinolin-8-yl (4-chlorophenyl)carbamate | 5,7-Dichloro | Data not available |
Alkyl and Aryl Substitutions on Quinoline
The addition of alkyl or aryl groups to the quinoline nucleus can have a profound impact on the biological efficacy of this compound derivatives. These substitutions can affect the molecule's steric bulk, lipophilicity, and potential for π-π stacking interactions with biological targets. For instance, the introduction of a methyl group at the 8-position of the quinoline ring has been shown to have a variable effect on the fungicidal activity of related compounds, with some derivatives showing increased potency while others exhibit decreased activity. mdpi.com Similarly, aryl substitutions can introduce additional points of interaction, potentially leading to enhanced binding affinity.
| Derivative | Substitution on Quinoline Ring | Biological Activity (IC50, µM) |
| This compound | None | Baseline |
| 2-Methyl-quinolin-8-yl (4-chlorophenyl)carbamate | 2-Methyl | Data not available |
| 4-Phenyl-quinolin-8-yl (4-chlorophenyl)carbamate | 4-Phenyl | Data not available |
| 8-Methyl-quinolin-3-yl (4-chlorophenyl)carbamate | 8-Methyl | Low activity mdpi.com |
| 8-Fluoro-quinolin-3-yl (4-chlorophenyl)carbamate | 8-Fluoro | Low activity mdpi.com |
Note: The table reflects that while substitutions at various positions have been explored, the biological activities for these specific derivatives of the parent compound are not consistently reported. The low activity of 8-methyl and 8-fluoro derivatives is noted in a study on related quinoline compounds. mdpi.com
Positional Isomerism on Quinoline Ring
The position of the carbamate linkage on the quinoline ring is a critical determinant of biological activity. Studies on a series of quinoline-O-carbamate derivatives have demonstrated that altering the attachment point of the carbamate group from position 8 to other positions such as 4, 5, or 6 leads to significant changes in enzyme inhibitory potency and selectivity. amanote.comnih.gov For example, derivatives with the carbamate fragment at the 5-position of the quinoline ring were found to be potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while those with the carbamate at the 8-position were potent and selective AChE inhibitors. amanote.comnih.gov This highlights the importance of the spatial orientation of the pharmacophore for optimal interaction with the target enzyme's active site.
| Derivative | Carbamate Position on Quinoline Ring | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |
| Quinolin-8-yl carbamate derivative | 8 | 6.5 | Weak activity |
| Quinolin-4-yl carbamate derivative | 4 | Weak activity | 0.87 |
| Quinolin-5-yl carbamate derivative | 5 | 1.3 | 0.81 |
| Quinolin-6-yl carbamate derivative | 6 | 10.3 | Weak activity |
Data adapted from a study on quinoline-O-carbamate derivatives as multifunctional agents for Alzheimer's disease. The specific N-substituent on the carbamate in this study was not 4-chlorophenyl, but the data illustrates the principle of positional isomerism. amanote.comnih.gov
Role of Substituents on the Phenyl Carbamate Moiety
The 4-chlorophenylcarbamate portion of the molecule also presents opportunities for structural modification to fine-tune biological activity.
Halogen Substitutions on Phenyl Ring
The presence and nature of halogen substituents on the phenyl ring of the carbamate moiety can significantly influence the electronic and hydrophobic character of the entire molecule. The 4-chloro substituent in the parent compound is an electron-withdrawing group that can affect the reactivity of the carbamate and its ability to form hydrogen bonds. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or introducing multiple halogen substituents can modulate these properties. Generally, electron-withdrawing groups on the phenyl ring can increase the reactivity of the carbamate, which may lead to enhanced covalent bonding with target enzymes if that is the mechanism of action. nih.gov The lipophilicity of the compound is also altered, which can impact its ability to penetrate biological membranes and reach its site of action. tandfonline.com
| Derivative | Substitution on Phenyl Ring | Biological Activity (IC50, µM) |
| This compound | 4-Chloro | Baseline |
| Quinolin-8-yl (4-fluorophenyl)carbamate | 4-Fluoro | Data not available |
| Quinolin-8-yl (4-bromophenyl)carbamate | 4-Bromo | Data not available |
| Quinolin-8-yl (3,4-dichlorophenyl)carbamate | 3,4-Dichloro | Data not available |
Note: While the principle of modifying halogen substitution on the phenyl ring is a key aspect of SAR studies, specific biological activity data for these precise derivatives of this compound were not available in the reviewed literature.
Electronic and Steric Effects of Phenyl Substituents
The nature and position of substituents on the phenyl ring of this compound derivatives are pivotal in modulating their potency. These effects can be broadly categorized into electronic and steric contributions, which influence the reactivity of the carbamate carbonyl and the molecule's interaction with its biological target.
Electronic Effects: The electronic properties of the substituent on the phenyl ring directly impact the electrophilicity of the carbamate's carbonyl carbon. Electron-withdrawing groups, such as the chloro group in the parent compound, increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity can enhance the rate of reaction with nucleophilic residues (e.g., serine) in an enzyme's active site, often leading to more potent inhibition. Conversely, the introduction of electron-donating groups (e.g., methoxy, methyl) can decrease the electrophilicity of the carbamate, which may lead to a reduction in inhibitory potency but can sometimes improve the compound's chemical stability. nih.gov Studies on related O-aryl carbamates show that a well-defined correlation can often be established between the substituent's Hammett constant (σp) and biological activity, quantifying this electronic influence.
Steric Effects: The size and position of the substituent also play a crucial steric role. Bulky groups can cause steric hindrance that prevents the inhibitor from fitting optimally into a confined binding pocket, thereby reducing activity. However, in some cases, a larger substituent may form favorable van der Waals interactions with a hydrophobic region of the target, enhancing binding affinity. The substitution pattern is also critical; for instance, ortho-substituents may cause a significant conformational twist in the phenyl ring relative to the carbamate plane, altering the molecule's three-dimensional shape and its ability to bind effectively.
The following table illustrates the typical effects observed when modifying the phenyl ring substituent.
| Compound ID | Phenyl Substituent (R) | Electronic Effect | Predicted Impact on Potency |
| 1 | -Cl (at para-position) | Electron-withdrawing | Baseline (Potent) |
| 2 | -NO₂ (at para-position) | Strongly Electron-withdrawing | Potentially Increased |
| 3 | -OCH₃ (at para-position) | Electron-donating | Potentially Decreased |
| 4 | -CH₃ (at para-position) | Weakly Electron-donating | Potentially Decreased |
| 5 | -C(CH₃)₃ (at para-position) | Weakly Electron-donating | Decreased (due to steric bulk) |
| 6 | -Cl (at ortho-position) | Electron-withdrawing | Decreased (due to steric hindrance) |
This table is illustrative, based on established medicinal chemistry principles for this class of compounds.
Influence of the Carbamate Linkage Modification
The carbamate linkage (-O-CO-NH-) is a cornerstone of the molecular architecture of this compound and is fundamental to its mechanism of action against many of its targets, such as hydrolase enzymes. This functional group serves as a reactive "warhead" that can form a covalent bond with a key nucleophilic residue in the enzyme's active site, leading to irreversible or slowly reversible inhibition.
SAR studies consistently demonstrate that modifications or replacements of the carbamate moiety result in a dramatic loss of biological activity. This underscores the linkage's essential role in the covalent modification mechanism. For example, replacing the carbamate ester oxygen with a nitrogen atom to form a urea (B33335) derivative (-NH-CO-NH-) or replacing the entire group with a non-reactive amide (-O-CH₂-CO-NH-) typically renders the compounds inactive. This is because these modifications either significantly reduce the electrophilicity of the carbonyl carbon or alter the leaving group potential, thereby preventing the crucial acylation step with the target enzyme.
The intrinsic reactivity of the carbamate is therefore a key determinant of pharmacological activity. nih.gov The data below demonstrates the critical nature of the carbamate linkage for maintaining biological function.
| Compound ID | Linkage Type | Rationale for Modification | Expected Biological Activity |
| 1 | Carbamate (-O-CO-NH-) | Parent Scaffold | High |
| 7 | Urea (-NH-CO-NH-) | Isosteric Replacement | Significantly Reduced / Inactive |
| 8 | Amide (-CH₂-CO-NH-) | Isosteric Replacement | Inactive |
| 9 | Ether (-O-CH₂-) | Removal of Carbonyl | Inactive |
This table illustrates the established importance of the carbamate functional group for the activity of this compound class.
Conformational Flexibility and SAR
The quinoline ring itself is a bulky, hydrophobic moiety that can engage in significant binding interactions and serves as a rigid anchor to correctly position the reactive carbamate group. nih.gov SAR studies on related compounds have shown that the binding pockets of target enzymes can successfully accommodate such bulky groups. nih.gov The specific attachment point on the quinoline scaffold is crucial; placing the carbamate at the 8-position, as in the parent compound, defines a specific vector and spatial orientation for the rest of the molecule. nih.govnih.gov
| Compound Feature | SAR Implication | Rationale |
| Quinoline Scaffold | Rigid Anchor | Orients the carbamate for reaction and provides key binding interactions. nih.gov |
| Carbamate Linker | Semi-Flexible Pivot | Allows relative orientation of the two ring systems for optimal fit. |
| 8-Position Linkage | Defines Molecular Vector | Determines the spatial trajectory of the phenylcarbamate moiety relative to the quinoline core. nih.govnih.gov |
| Phenyl Ring Rotation | Conformational Freedom | Allows fine-tuning of fit within the binding pocket, but can also be a source of entropy loss upon binding. |
Mechanistic Investigations of Biological Activity of Quinolin 8 Yl 4 Chlorophenyl Carbamate
General Mechanisms of Action for Carbamate-Based Bioactive Agents
Carbamates are a class of organic compounds that feature a carbamate (B1207046) ester functional group. ontosight.ai This structural motif is present in numerous biologically active agents, including approved therapeutic drugs and insecticides. nih.govnih.gov The biological effects of carbamates are primarily attributed to their ability to interact with and inhibit specific enzymes, particularly those within the serine hydrolase superfamily. e-jehs.orgnih.gov
The predominant mechanism of action for many carbamate-based agents involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Carbamates act as substrate analogues, entering the active site of the enzyme. nih.gov The core mechanism involves the carbamylation of the hydroxyl group of the catalytic serine residue in the enzyme's active site. researchgate.netevitachem.comnih.gov This process is initiated by a nucleophilic attack from the serine oxygen onto the carbonyl carbon of the carbamate. researchgate.netevitachem.com This forms a covalent carbamylated enzyme intermediate, which is significantly more stable than the acetylated intermediate formed during normal acetylcholine hydrolysis. nih.gov
The carbamylated enzyme is temporarily inactive. researchgate.net Regeneration of the active enzyme occurs through spontaneous hydrolysis of the carbamate-serine bond, but this process is considerably slower than the deacetylation of the native enzyme. researchgate.netevitachem.com Due to this slow reactivation, carbamates are often classified as pseudoirreversible or slowly reversible inhibitors of cholinesterases. researchgate.netevitachem.comnih.gov The rate of carbamylation and decarbamylation can vary depending on the specific chemical structure of the carbamate. mdpi.com While many carbamates inhibit both AChE and BChE through this carbamylation mechanism, some derivatives can exhibit differential mechanisms, such as showing reversible inhibition for one enzyme and pseudoirreversible for the other. researchgate.netnih.gov
Beyond cholinesterases, carbamates are known to inhibit other critical serine hydrolases. These include Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are the primary enzymes responsible for the degradation of endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. e-jehs.orgnih.gov The inhibition of FAAH and MAGL by carbamates also proceeds through a covalent modification mechanism, where the carbamate moiety is transferred to the enzyme's catalytic serine residue. nih.gov This inhibition leads to an increase in the levels of endogenous cannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. e-jehs.orgnih.gov The potency and selectivity of carbamate inhibitors against FAAH and MAGL are influenced by the substituents on the carbamate structure.
Interaction with Molecular Targets
A comprehensive review of published scientific literature and databases did not yield specific studies detailing the direct interaction of Quinolin-8-yl (4-chlorophenyl)carbamate with molecular targets.
Enzyme Binding Profiles
There is no specific information available in the searched literature regarding the enzyme binding profiles of this compound. Detailed kinetic studies, including inhibition constants (e.g., IC₅₀, Kᵢ) and the specific enzymes targeted by this compound, have not been publicly reported.
Receptor Ligand Interactions
Specific research on the receptor ligand interactions of this compound is not available in the public domain. Consequently, there are no reported data on its binding affinity, selectivity, or functional activity at any specific receptors.
Cellular Pathway Modulation Studies
No specific in vitro or in vivo studies investigating the effects of this compound on cellular pathways were identified in the searched literature.
Anti-biofilm Activity in in vitro models
There are no published research findings on the anti-biofilm activity of this compound. In vitro studies evaluating its efficacy in inhibiting biofilm formation or eradicating established biofilms for any microbial species have not been reported.
Quorum Sensing Inhibition Research
There is no available research focused on the potential of this compound to act as a quorum sensing inhibitor. Studies to determine its ability to interfere with bacterial cell-to-cell communication pathways have not been documented.
Anti-proliferative Activity in Cancer Cell Lines
Following a comprehensive review of scientific literature, no specific studies detailing the anti-proliferative activity of this compound in cancer cell lines were identified. While the broader class of quinoline (B57606) derivatives has been investigated for anticancer properties, research data specifically on the effects of this compound on the proliferation of cancer cells are not available in the reviewed sources.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|
Anti-microbial/Anti-parasitic Activities in in vitro models
There is a lack of available scientific data concerning the in vitro anti-microbial or anti-parasitic activities of this compound. Investigations into the efficacy of this specific compound against various strains of bacteria, fungi, or parasites have not been reported in the accessible literature.
Table 2: In Vitro Anti-microbial/Anti-parasitic Activity of this compound
| Organism | Type | Activity Metric (e.g., MIC, IC₅₀) | Result | Reference |
|---|
Anti-viral Activities in in vitro models
No published research was found that specifically investigates the anti-viral activities of this compound in in vitro models. The potential of this compound to inhibit the replication or infectivity of viruses has not been documented in the scientific literature reviewed.
Table 3: In Vitro Anti-viral Activity of this compound
| Virus | Cell Line | Activity Metric (e.g., EC₅₀) | Result | Reference |
|---|
Antioxidant Activities in in vitro models
A review of the available scientific literature did not yield any studies on the in vitro antioxidant activities of this compound. Consequently, there is no data on its capacity to scavenge free radicals or to inhibit oxidative processes in biochemical and cellular assays.
Table 4: In Vitro Antioxidant Activity of this compound
| Assay | Method | Result | Reference |
|---|
Computational Chemistry and Molecular Modeling of Quinolin 8 Yl 4 Chlorophenyl Carbamate
Molecular Docking Simulations for Ligand-Target Interactions
Elucidation of Hydrogen Bonding and Hydrophobic Interactions
The user's instructions strictly require that the generated content focus solely on Quinolin-8-yl (4-chlorophenyl)carbamate and adhere to the detailed outline. Without access to relevant scientific studies, it is not possible to generate a thorough, informative, and scientifically accurate article that meets these requirements. Information for related but structurally distinct compounds cannot be used as a substitute.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary research data in the public domain.
Binding Free Energy Calculations
Binding free energy calculations are pivotal in computational drug design for predicting the affinity of a ligand, such as this compound, to its biological target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. elsevierpure.comnih.gov These "end-point" methods calculate the free energy difference between the protein-ligand complex and the unbound protein and ligand states in a solvent. elsevierpure.com
The binding free energy (ΔG_bind) is typically calculated from molecular dynamics (MD) simulation snapshots and comprises several energy terms:
Molecular Mechanics Energy (ΔE_MM): Includes internal energies from bonds, angles, and dihedrals, plus van der Waals and electrostatic interactions.
Solvation Free Energy (ΔG_solv): This term is divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which treats the solvent as a continuous medium. nih.govnih.gov The nonpolar part is often estimated from the solvent-accessible surface area (SASA). nih.gov
Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon ligand binding and is the most computationally intensive part to calculate. nih.gov
The performance of MM/PBSA and MM/GBSA can be sensitive to various parameters, such as the choice of atomic radii and the internal dielectric constant of the solute. nih.gov While these methods are more accurate than standard docking scores, they are less rigorous than alchemical free energy calculations. elsevierpure.com
Table 1: Key Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations
| Component | Description | Common Models |
|---|---|---|
| ΔE_MM | Internal, van der Waals, and electrostatic energies in the gas phase. | Standard force fields (e.g., AMBER, CHARMM). |
| ΔG_polar | Polar contribution to the solvation free energy. | Poisson-Boltzmann (PB) or Generalized Born (GB) models. |
| ΔG_nonpolar | Nonpolar contribution to the solvation free energy. | Solvent-Accessible Surface Area (SASA) based models. |
| -TΔS | Conformational entropy change upon binding. | Normal-mode analysis, quasi-harmonic analysis. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide detailed insights into its conformational flexibility and the stability of its interactions with a target protein. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves.
Ligand-Protein Complex Dynamics
Once this compound is docked into the active site of a target protein, an MD simulation can be run to assess the stability of the resulting complex. Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or rigid regions of the protein. High fluctuations in the binding site could indicate instability, while low fluctuations suggest a stable interaction with the ligand.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable and specific interaction.
These analyses help validate docking poses and provide a dynamic picture of the molecular recognition process.
Solvent Effects in Computational Models
The solvent environment is a critical factor influencing molecular interactions. numberanalytics.comnumberanalytics.com Computational models account for solvent effects in two primary ways: explicitly or implicitly. researchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules (typically water) are included in the simulation box. ucsb.edu This provides the most accurate and detailed representation of solvent-solute interactions, including specific hydrogen bonds. numberanalytics.com However, it is computationally very expensive due to the large number of atoms.
Implicit Solvent Models: These models represent the solvent as a continuous medium with a defined dielectric constant, avoiding the need to simulate individual solvent molecules. ucsb.edu The GB and PB models used in binding free energy calculations are examples of implicit solvent models. numberanalytics.com This approach offers a balance between accuracy and computational efficiency. numberanalytics.com
The choice of solvent model can significantly impact the outcomes of simulations, affecting both the conformational behavior of the ligand-protein complex and the calculated binding affinities. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a class of compounds including this compound, a QSAR model could predict the activity of new, unsynthesized derivatives.
The process involves:
Data Set Preparation: A training set of quinoline (B57606) carbamate (B1207046) analogues with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, topological polar surface area) or 3D descriptors (e.g., molecular shape, electrostatic potential). mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the observed biological activity. mdpi.com
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). mdpi.com
A validated QSAR model can be a valuable tool for prioritizing which new derivatives of this compound should be synthesized and tested. mdpi.com
In silico ADME Prediction
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.netjetir.org Predicting these pharmacokinetic properties for this compound helps to assess its potential drug-likeness. nih.gov
Several key parameters are evaluated using various online tools and software:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on properties like molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10).
Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and brain penetration.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption.
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Toxicity Prediction: Computational models can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. ijprajournal.comresearchgate.net
These predictions help to identify potential liabilities of a molecule and guide its optimization to improve its pharmacokinetic profile. nih.gov
Table 2: Common In Silico ADME Parameters and Their Significance
| Parameter | Significance | Typical "Good" Value |
|---|---|---|
| Molecular Weight | Affects size-related diffusion and absorption. | < 500 Da |
| LogP | Measures lipophilicity, affecting membrane permeability. | < 5 |
| TPSA | Predicts intestinal absorption and brain penetration. | < 140 Ų |
| Aqueous Solubility | Crucial for absorption and formulation. | High |
| CYP Inhibition | Predicts potential for drug-drug interactions. | Non-inhibitor |
| Ames Mutagenicity | Predicts potential to be a mutagen. | Negative |
Advanced Characterization Techniques for Structural Elucidation in Research Contexts
Future Research Directions and Potential Applications Academic Perspective
Design of Multi-Target Directed Ligands Incorporating Quinoline-Carbamate Scaffolds
A significant future direction lies in the rational design of Multi-Target Directed Ligands (MTDLs) based on the quinoline-carbamate scaffold. tandfonline.comnih.govnih.gov The complexity of multifactorial diseases, such as Alzheimer's disease (AD), necessitates therapeutic agents that can modulate multiple pathological pathways simultaneously. The quinoline (B57606) core is known for its diverse biological activities, including antimicrobial, antitumor, and anti-Alzheimer's properties, while the carbamate (B1207046) group is a key pharmacophore in cholinesterase inhibitors like rivastigmine. nih.govresearchgate.net
Future research could focus on creating novel quinoline-rivastigmine hybrids. nih.govresearchgate.net By strategically modifying the quinoline, the carbamate, and the linker connecting them, researchers can fine-tune the compound's affinity for various targets. For instance, in the context of AD, MTDLs could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), chelate metal ions involved in amyloid-beta (Aβ) aggregation, and block Aβ aggregation itself. mdpi.com A recent study on quinoline-O-carbamate derivatives demonstrated the potential of this approach, where different substitution patterns on the quinoline ring led to varied inhibitory potencies against AChE and BuChE. nih.gov
Table 1: Inhibitory Activity of Quinoline-O-Carbamate Derivatives
| Compound ID | Quinoline Substitution Position | Target | IC₅₀ (µM) |
|---|---|---|---|
| 3d | 4 | eqBuChE | 0.87 |
| 3f | 5 | eeAChE | 1.3 |
| 3f | 5 | eqBuChE | 0.81 |
| 3k | 6 | eeAChE | 10.3 |
| 3m | 8 | eeAChE | 6.5 |
Source: Adapted from Chen et al., 2023. nih.gov
This data illustrates how positional isomerism can be exploited to achieve desired selectivity or dual-inhibitory profiles, a key strategy in MTDL design. nih.gov Future work should expand upon these findings, exploring a wider range of substitutions and linkers to optimize multi-target efficacy.
Exploration of Novel Biological Targets
Beyond the established targets like cholinesterases, the quinoline-carbamate scaffold holds promise for interacting with novel biological targets. A functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for quinoline compounds. nih.gov These enzymes are implicated in various cellular processes, and their modulation could offer new therapeutic strategies. Future research should investigate whether "Quinolin-8-yl (4-chlorophenyl)carbamate" and its analogues can inhibit these enzymes.
Furthermore, the quinoline nucleus is a privileged scaffold for developing inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com Research into novel quinoline-based compounds has identified potent dual-target inhibitors of EGFR and HER-2, key proteins in many solid tumors. rsc.org Similarly, quinoline derivatives have been developed as inhibitors and degraders of DNA methyltransferases (DNMTs), which play a vital role in the epigenetic control of cancer cells. mdpi.com The potential for quinoline-carbamate compounds to interact with these and other cancer-related targets, such as PARP, warrants thorough investigation. researchgate.net
Table 2: Potential Novel Targets for Quinoline-Carbamate Derivatives
| Target Class | Specific Examples | Associated Disease Area | Rationale for Investigation |
|---|---|---|---|
| Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Various | Identified as targets for general quinoline drugs. nih.gov |
| Kinases | EGFR, HER-2 | Cancer | Quinoline is a known privileged scaffold for kinase inhibitors. mdpi.comrsc.org |
| Epigenetic Modulators | DNA Methyltransferases (DNMTs) | Cancer | Novel quinoline compounds show DNMT inhibition and degradation activity. mdpi.com |
| Other Enzymes | PARP | Cancer | PARP inhibitors are effective anticancer agents. researchgate.net |
Development of Advanced Synthetic Strategies
To facilitate the exploration of diverse quinoline-carbamate analogues, the development of advanced and efficient synthetic methodologies is crucial. Traditional methods for quinoline synthesis are often being replaced by modern strategies that offer higher efficiency, sustainability, and access to complex molecular architectures. numberanalytics.commdpi.comnih.gov
Future synthetic research should focus on:
C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govresearchgate.net Applying regioselective C-H activation strategies to the quinoline or the chlorophenyl ring of the parent compound would enable the rapid generation of a library of derivatives with diverse substituents, which is essential for structure-activity relationship (SAR) studies. nih.gov Transition metal catalysis, particularly with palladium, has been effective for C-H functionalization of quinoline N-oxides. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, efficiency, scalability, and reproducibility. researchgate.netresearchgate.net The development of flow processes for the synthesis of "this compound" and its derivatives would streamline their production for research purposes. researchgate.netrsc.org This technique is particularly advantageous for handling hazardous reagents and optimizing reaction conditions. researchgate.net
Table 3: Comparison of Synthetic Strategies
| Strategy | Advantages | Potential Application to Quinoline-Carbamates |
|---|---|---|
| C-H Activation | High atom economy, direct functionalization, access to novel derivatives. nih.gov | Rapid diversification of the quinoline and phenyl moieties for SAR studies. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, and efficiency. researchgate.netresearchgate.net | Efficient and continuous production of lead compounds and intermediates. rsc.org |
| Transition Metal Catalysis | High efficiency and selectivity in cross-coupling and cyclization reactions. numberanalytics.com | Facilitating the key bond-forming steps in the synthesis of the quinoline-carbamate core. |
| Green Chemistry Approaches | Use of recyclable catalysts, eco-friendly solvents, and reduced waste. nih.gov | Developing sustainable synthetic routes to minimize environmental impact. |
Integration of Artificial Intelligence and Machine Learning in Quinoline-Carbamate Research
Key applications include:
De Novo Drug Design: Generative AI models can design novel quinoline-carbamate structures with desired properties. nih.gov By combining these models with structure-based design and predictive models for pharmacokinetics and toxicity, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity (ADMET properties), and physicochemical properties of new virtual compounds. youtube.com This allows for in silico screening of large virtual libraries, saving time and resources.
Reaction Prediction and Synthesis Planning: AI platforms can predict the outcomes of chemical reactions and devise optimal synthetic routes, accelerating the development of new synthetic strategies as discussed in the previous section. bioanalysis-zone.com
A recent study demonstrated the accelerated discovery of potent carbamate inhibitors by combining a generative AI design engine with medicinal chemistry structure-based design. nih.gov Applying a similar workflow to quinoline-carbamates could rapidly identify promising new MTDLs or inhibitors for novel targets.
Investigation of Quinoline-Carbamate Conjugates for Targeted Delivery Research
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Quinoline-carbamate scaffolds could be incorporated into targeted delivery systems as conjugates.
Future research in this area could explore:
Polymer-Drug Conjugates: Attaching quinoline-carbamate molecules to biocompatible polymer backbones can create nanocarriers, such as micelles, for drug delivery. mdpi.comresearchgate.net The properties of these systems, including drug loading and release kinetics, can be tuned by modifying the polymer structure. mdpi.com
Dual-Drug Delivery Systems: Amphiphilic polymer conjugates could be designed to carry an ionic quinoline-carbamate derivative via ion exchange, while simultaneously encapsulating a second, non-ionic drug within the micellar core. researchgate.net This approach is particularly promising for combination therapies. mdpi.com
Carborane Conjugates: Conjugating quinoline derivatives with ruthenacarborane fragments has been shown to create hybrid molecules with dual modes of action against cancer cells. nih.gov These conjugates can self-assemble into nanoparticles, which may offer superior efficacy due to the enhanced permeability and retention (EPR) effect in tumors. nih.gov Investigating similar conjugates with "this compound" could yield novel anticancer agents.
Academic Collaborations and Interdisciplinary Research Initiatives
The multifaceted nature of quinoline-carbamate research necessitates a collaborative and interdisciplinary approach. Progress in this field will be significantly enhanced by forging partnerships between different academic disciplines.
Medicinal Chemistry and Pharmacology: Chemists can synthesize novel compounds, while pharmacologists evaluate their biological activity and elucidate their mechanisms of action. Studies on quinoline-O-carbamate derivatives for Alzheimer's disease have involved collaborations between multiple university departments and key laboratories, highlighting the success of this model. tandfonline.comnih.govnih.gov
Computational Chemistry and AI/ML: Computational experts can develop and apply predictive models to guide the design and prioritization of new compounds, working closely with synthetic chemists. bioanalysis-zone.comnih.gov
Chemical Engineering and Materials Science: Experts in these fields can contribute to the development of advanced synthetic technologies like flow chemistry and the design of novel drug delivery systems. researchgate.net
Structural Biology: Determining the crystal structures of quinoline-carbamate compounds bound to their target proteins can provide crucial insights for rational drug design and optimization.
Establishing formal research initiatives and consortia focused on quinoline-based therapeutics would foster the sharing of knowledge, resources, and expertise, ultimately accelerating the translation of basic research findings into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Quinolin-8-yl (4-chlorophenyl)carbamate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling quinolin-8-ol with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (1–2 equiv.) at 0–5°C for 2–4 hours. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediates like 4-chlorophenyl isocyanate should be confirmed by FT-IR (N=C=O stretch at ~2270 cm⁻¹) and H NMR (aromatic protons at δ 7.2–7.5 ppm). The final carbamate is validated by C NMR (C=O at ~155 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs). Use SHELXL for refinement, ensuring R-factor < 0.05 .
- H/C NMR : Assign aromatic protons (quinoline H2/H7) and carbamate carbonyl signals.
- HPLC-PDA : Monitor purity (>98%) with a C18 column (methanol/water mobile phase, λ = 254 nm) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer : Use a shake-flask method: Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min, then quantify supernatant via UV-Vis (λmax ~280 nm). For in vivo compatibility, formulate as a 10% DMSO/40% PEG-300/50% saline solution (v/v) to ensure stability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) to optimize parameters:
- Temperature : Test 0°C vs. room temperature to minimize side reactions.
- Catalyst : Compare triethylamine with DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity.
- Solvent : Evaluate dichloromethane (DCM) vs. THF for solubility differences.
Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and scale reactions iteratively. Evidence from analogous carbamate syntheses suggests yields >75% are achievable with rigorous exclusion of moisture .
Q. How should researchers address discrepancies in crystallographic data during structural elucidation?
- Methodological Answer : If SHELXL refinement yields high R-values (>0.08), reassess:
- Twinned crystals : Use the Hooft parameter in PLATON to detect twinning.
- Disorder modeling : Apply PART instructions for flexible substituents (e.g., chlorophenyl groups).
Cross-validate with DFT-calculated geometries (B3LYP/6-31G* basis set) to resolve bond-length anomalies .
Q. What strategies are effective for studying structure-activity relationships (SAR) of modified Quinolin-8-yl carbamates?
- Methodological Answer : Synthesize derivatives with:
- Electron-withdrawing groups : Replace 4-chlorophenyl with 3,4-dichlorophenyl to assess halogen effects.
- Quinoline modifications : Introduce methyl or methoxy groups at C2/C7 (see analogous compounds in ).
Evaluate bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase) and correlate results with calculated logP values (HPLC-derived using a C18 column and isocratic elution) .
Q. How can researchers resolve conflicting solubility data reported in different studies?
- Methodological Answer : Perform a meta-analysis accounting for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
